molecular formula C11H18N2O B12122708 2-(3-methoxyphenyl)-N1,N1-dimethylethane-1,2-diamine

2-(3-methoxyphenyl)-N1,N1-dimethylethane-1,2-diamine

Cat. No.: B12122708
M. Wt: 194.27 g/mol
InChI Key: WOXUSPLHTGHAEA-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-N1,N1-dimethylethane-1,2-diamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethane chain substituted with two dimethylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-N1,N1-dimethylethane-1,2-diamine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with nitromethane to form 3-methoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield 2-(3-methoxyphenyl)ethylamine. The final step involves the alkylation of 2-(3-methoxyphenyl)ethylamine with dimethylamine under appropriate conditions to obtain the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-N1,N1-dimethylethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or aldehydes, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-N1,N1-dimethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both methoxy and dimethylamine groups, which confer specific chemical and biological properties. Its structural features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

1-(3-methoxyphenyl)-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C11H18N2O/c1-13(2)8-11(12)9-5-4-6-10(7-9)14-3/h4-7,11H,8,12H2,1-3H3

InChI Key

WOXUSPLHTGHAEA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(C1=CC(=CC=C1)OC)N

Origin of Product

United States

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